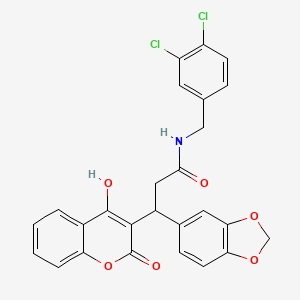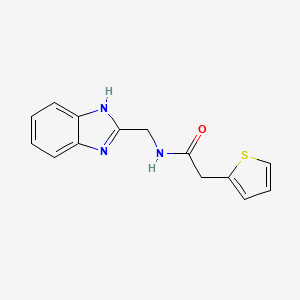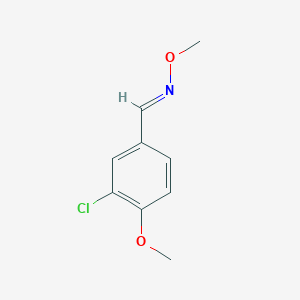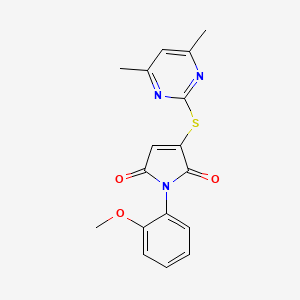![molecular formula C19H16N2O4 B11049494 (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11049494.png)
(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) is a synthetic organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the methoxyphenyl and acetyloxime groups in this compound suggests it may have unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) typically involves multiple steps:
Formation of Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.
Oxime Formation: The oxime group is introduced by reacting the naphthoquinone derivative with hydroxylamine hydrochloride in the presence of a base.
Acetylation: Finally, the oxime is acetylated using acetic anhydride to form the O-acetyloxime group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The naphthoquinone core can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone to hydroquinone derivatives.
Substitution: The methoxyphenylamino group can participate in various substitution reactions, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized naphthoquinones, while reduction could produce hydroquinone derivatives.
科学的研究の応用
Chemistry
In chemistry, (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Naphthoquinones are known for their ability to interfere with cellular respiration and other critical biological processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo redox reactions might make it useful in targeting cancer cells, which often have altered redox states.
Industry
Industrially, this compound could be used in the synthesis of dyes, pigments, or other materials that require stable, colored compounds.
作用機序
The mechanism of action of (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) likely involves its ability to undergo redox reactions. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. The compound may also interact with specific enzymes or receptors, altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Amino-3-methoxy-1,4-naphthoquinone: Similar structure but lacks the acetyloxime group.
4-Methoxy-1,2-naphthoquinone: Lacks the amino and acetyloxime groups.
2-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of the methoxyphenylamino group.
Uniqueness
The presence of both the methoxyphenylamino and acetyloxime groups in (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
特性
分子式 |
C19H16N2O4 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC名 |
[[3-(4-methoxyphenyl)imino-4-oxonaphthalen-1-yl]amino] acetate |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)25-21-17-11-18(19(23)16-6-4-3-5-15(16)17)20-13-7-9-14(24-2)10-8-13/h3-11,21H,1-2H3 |
InChIキー |
CLRMXFNJNVEIMC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)ONC1=CC(=NC2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}oxy)butanimidoyl chloride](/img/structure/B11049414.png)

![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11049421.png)

![Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11049432.png)
![4-[6-(2-Methyl-1,3-oxazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11049439.png)

![1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11049455.png)

![3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049471.png)

![1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11049474.png)
![3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049483.png)